molecular formula C16H17N5O2 B7101163 N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine

N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine

Cat. No.: B7101163
M. Wt: 311.34 g/mol
InChI Key: LRRYWYLPLOHCCH-UHFFFAOYSA-N
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Description

N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine is a complex organic compound that features both imidazole and quinoline moieties

Properties

IUPAC Name

N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-15-19-9-11-20(15)10-8-18-14-6-5-13-12(4-3-7-17-13)16(14)21(22)23/h3-7,9,11,18H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYWYLPLOHCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCNC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine typically involves multi-step organic reactions. One common route starts with the preparation of 2-ethylimidazole, which is then reacted with an appropriate alkylating agent to introduce the ethyl group. The resulting intermediate is then coupled with 5-nitroquinoline-6-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon or Raney nickel.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole or quinoline rings.

Scientific Research Applications

N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or cellular processes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethylimidazole: A simpler analog used in various chemical reactions.

    5-nitroquinoline: Shares the quinoline moiety and is used in similar applications.

    N-(2-ethylimidazol-1-yl)ethylamine: Lacks the nitroquinoline component but has similar reactivity.

Uniqueness

N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine is unique due to the combination of imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs.

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